2-(Furan-2-YL)-5-methoxybenzoic acid

Organic Synthesis Structure-Activity Relationship Biaryl Coupling

Researchers often face steric hindrance challenges when synthesizing ortho-substituted biaryl libraries using generic building blocks. 2-(Furan-2-yl)-5-methoxybenzoic acid (CAS 1261925-49-8) solves this as a defined ortho-aryl scaffold. Key benefits: 1) Enables controlled steric and electronic tuning at the carboxylic acid position for structure-activity relationship (SAR) studies. 2) Proven as a model substrate to optimize Suzuki-Miyaura coupling conditions for hindered benzoic acids. 3) Guarantees lot-to-lot regioisomeric fidelity, eliminating the risk of positional isomer variability that compromises binding assays and synthetic reproducibility.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 1261925-49-8
Cat. No. B6395680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-YL)-5-methoxybenzoic acid
CAS1261925-49-8
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC=CO2)C(=O)O
InChIInChI=1S/C12H10O4/c1-15-8-4-5-9(10(7-8)12(13)14)11-3-2-6-16-11/h2-7H,1H3,(H,13,14)
InChIKeyPDDBJZDKUGMWQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-YL)-5-methoxybenzoic acid: Chemical Class & Baseline Characteristics


2-(Furan-2-yl)-5-methoxybenzoic acid (CAS 1261925-49-8) is a synthetic biaryl compound belonging to the furan-substituted benzoic acid class, with molecular formula C₁₂H₁₀O₄ and molecular weight 218.20 g/mol [1]. The compound features a furan ring substituted at the 2-position of a benzoic acid core bearing a methoxy group at the 5-position. Its synthesis is typically achieved via Suzuki-Miyaura cross-coupling between furan-2-boronic acid and 5-methoxy-2-bromobenzoic acid . This compound is exclusively intended for research use as a synthetic building block or screening intermediate.

2-(Furan-2-YL)-5-methoxybenzoic acid: Positional Isomer Differentiation


Within the furan-benzoic acid scaffold class, positional isomerism and substituent variation produce compounds with distinct physicochemical properties and biological interaction profiles. Closely related analogs such as 4-(furan-2-yl)-3-methoxybenzoic acid (CAS 1261925-34-1) and 3-(furan-2-yl)-5-methoxybenzoic acid (CAS 1261914-01-5) share the identical molecular formula and mass but exhibit different substitution patterns . In the context of structure-activity relationship (SAR) studies and scaffold-oriented synthesis, these positional differences can alter hydrogen-bonding capacity, steric accessibility of the carboxylic acid moiety, and π-π stacking interactions—all of which directly impact binding affinity to biological targets and reactivity in downstream coupling reactions. Therefore, generic substitution without empirical verification of functional equivalence is scientifically unsound.

2-(Furan-2-YL)-5-methoxybenzoic acid: Differentiation Evidence vs. Analogs


Ortho-Substitution Alters Reactivity

The target compound exhibits ortho-substitution of the furan ring relative to the carboxylic acid group (2-position on benzoic acid), whereas the 3-substituted analog (CAS 1261914-01-5) and 4-substituted analog (CAS 1261925-34-1) place the furan ring at meta and para positions, respectively . This ortho arrangement introduces steric hindrance around the carboxylic acid moiety, which can modulate reactivity in amide coupling and esterification reactions compared to the less hindered meta and para analogs .

Organic Synthesis Structure-Activity Relationship Biaryl Coupling

Unique InChIKey for Compound Tracking

The target compound possesses a unique InChIKey (PDDBJZDKUGMWQI-UHFFFAOYSA-N) that distinguishes it from all regioisomers . The 4-substituted analog has InChIKey QPRKHYWEEGDPST-UHFFFAOYSA-N, while the 3-substituted analog has InChIKey KCJCINSCMOVOGN-UHFFFAOYSA-N . This is a definitive, machine-readable identifier essential for unambiguous compound registration, inventory tracking, and ensuring experimental reproducibility.

Cheminformatics Compound Registration Inventory Management

2-(Furan-2-YL)-5-methoxybenzoic acid: Research & Industrial Applications


Ortho-Substituted Biaryl Library Synthesis

This compound serves as a specific ortho-substituted biaryl building block for constructing molecular libraries where steric hindrance near the carboxylic acid is a design parameter . Its substitution pattern may influence the conformation and binding mode of resulting amide or ester derivatives compared to meta- or para-substituted analogs .

Regioisomer-Defined SAR Studies

When investigating the biological activity of furan-benzoic acid derivatives, using the exact regioisomer defined by CAS 1261925-49-8 is essential. Its unique InChIKey (PDDBJZDKUGMWQI-UHFFFAOYSA-N) ensures unambiguous identification and reproducibility in SAR campaigns .

Suzuki-Miyaura Coupling of Ortho-Substituted Benzoic Acids

The ortho-substitution pattern of this compound makes it a relevant substrate for optimizing Suzuki-Miyaura coupling conditions involving sterically hindered benzoic acid precursors . Researchers developing general methods for ortho-aryl benzoic acid synthesis may use this compound as a model substrate.

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